molecular formula C14H29NO B13339738 1-((Dibutylamino)methyl)cyclopentan-1-ol

1-((Dibutylamino)methyl)cyclopentan-1-ol

Katalognummer: B13339738
Molekulargewicht: 227.39 g/mol
InChI-Schlüssel: QLCSQXDWVMINHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((Dibutylamino)methyl)cyclopentan-1-ol is an organic compound featuring a cyclopentane ring substituted with a hydroxyl group and a dibutylamino methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-((Dibutylamino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with dibutylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions: 1-((Dibutylamino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The dibutylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation Products: Cyclopentanone derivatives.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the dibutylamino group.

Wissenschaftliche Forschungsanwendungen

1-((Dibutylamino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-((Dibutylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The dibutylamino group can interact with receptors or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-Methylcyclopentanol: A similar compound with a methyl group instead of the dibutylamino group.

    Cyclopentanol: Lacks the dibutylamino methyl substitution but shares the cyclopentane ring and hydroxyl group.

Uniqueness: 1-((Dibutylamino)methyl)cyclopentan-1-ol is unique due to the presence of the dibutylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H29NO

Molekulargewicht

227.39 g/mol

IUPAC-Name

1-[(dibutylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C14H29NO/c1-3-5-11-15(12-6-4-2)13-14(16)9-7-8-10-14/h16H,3-13H2,1-2H3

InChI-Schlüssel

QLCSQXDWVMINHV-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)CC1(CCCC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.